2-Isobutyl-gamma-valerolactone
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Overview
Description
2-Isobutyl-gamma-valerolactone is a chemical compound belonging to the class of lactones Lactones are cyclic esters that are commonly found in nature and are known for their diverse applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyl-gamma-valerolactone typically involves the hydrogenation and subsequent cyclization of levulinic acid or its esters. This process can be carried out using bifunctional metal-acid catalysts under mild conditions. The reaction conditions often include temperatures lower than 200°C and pressures ≤ 1MPa, with secondary alcohols like isopropanol serving as hydrogen donors .
Industrial Production Methods: Industrial production of this compound can be achieved through catalytic transfer hydrogenation followed by cyclization (CTHC) of levulinic acid and its esters. This method is advantageous as it uses secondary alcohols as hydrogen donors, eliminating the need for external hydrogen sources and reducing the reliance on scarce noble metals .
Chemical Reactions Analysis
Types of Reactions: 2-Isobutyl-gamma-valerolactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted lactones or esters
Scientific Research Applications
2-Isobutyl-gamma-valerolactone has a wide range of applications in scientific research:
Chemistry: Used as a green solvent and intermediate for the synthesis of high-value chemicals.
Biology: Investigated for its potential as a biodegradable solvent in biological systems.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of biopolymers, fuel additives, and as a flavoring agent
Mechanism of Action
The mechanism of action of 2-Isobutyl-gamma-valerolactone involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins, altering their activity.
Pathways Involved: It can participate in metabolic pathways, influencing the synthesis and degradation of biomolecules
Comparison with Similar Compounds
Gamma-valerolactone (GVL): A closely related compound with similar properties and applications.
N-methyl-2-pyrrolidone (NMP): An aprotic, highly dipolar solvent.
Dimethylformamide (DMF): Another aprotic solvent with high dipolarity
Uniqueness: 2-Isobutyl-gamma-valerolactone stands out due to its lower toxicity and biodegradability compared to NMP and DMF. Its potential as a green solvent and its applications in sustainable industrial processes make it a valuable compound in the field of green chemistry .
Properties
CAS No. |
72845-84-2 |
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Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(3R,5R)-5-methyl-3-(2-methylpropyl)oxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-6(2)4-8-5-7(3)11-9(8)10/h6-8H,4-5H2,1-3H3/t7-,8-/m1/s1 |
InChI Key |
LOSCWWBVSMNURE-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](C(=O)O1)CC(C)C |
Canonical SMILES |
CC1CC(C(=O)O1)CC(C)C |
Origin of Product |
United States |
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